1-(3-Acetamidophenyl)-5-mercaptotetrazole

Beschreibung

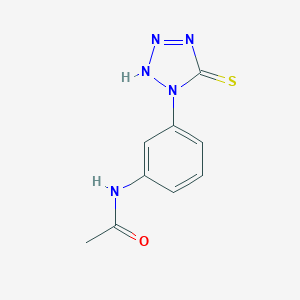

1-(3-Acetamidophenyl)-5-mercaptotetrazole (CAS 14070-48-5) is a heterocyclic compound featuring a tetrazole ring substituted with a mercapto (-SH) group at position 5 and a 3-acetamidophenyl group at position 1. Its molecular formula is C₉H₉N₅OS, and it is classified as a flammable solid (GHS Category 2) . The compound has garnered attention in diverse fields due to its unique chemical properties:

- Energy Storage: It serves as a functional group grafted onto poly(pentafluorostyrene) to synthesize anion exchange membranes (AEMs) for vanadium redox flow batteries, demonstrating superior efficiency (41% degree of substitution) compared to commercial Nafion membranes .

- Photovoltaics: As a molecular modulator in perovskite solar cells, it enhances device efficiency (>20%) by passivating defects and improving charge transport .

- Photography: It acts as a stabilizer and sensitizer in silver halide emulsions, optimizing grain formation and reducing wet abrasion sensitivity .

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWKACOBHZIKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065700 | |

| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-48-5 | |

| Record name | N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14070-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole typically involves the following steps:

Starting Materials: The synthesis begins with 3-acetamidophenyl isothiocyanate and sodium azide.

Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (around 80-100°C) to facilitate the formation of the tetrazole ring.

Cyclization: The reaction mixture undergoes cyclization to form the tetrazole ring, resulting in the formation of this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Acetamidophenyl)-5-mercaptotetrazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, where the acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as halides or alkyl groups.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Acetamidophenyl)-5-mercaptotetrazole has shown potential in various therapeutic areas:

- Anticonvulsant Activity : The compound exhibits significant anticonvulsant properties, likely through modulation of GABAergic neurotransmission pathways. Studies have indicated that it may inhibit excitatory neurotransmitter release, which is crucial for managing seizure disorders.

- Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs such as phenylbutazone.

- Anticancer Potential : In vitro studies have revealed cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the inhibition of critical cellular pathways that promote tumor growth.

Synthetic Chemistry

The compound serves as an important building block in synthetic chemistry:

- Michael Donor Role : this compound acts as a Michael donor in enantioselective aza-Michael reactions, facilitating the synthesis of nitrogen-containing functional groups essential for drug development.

- Synthesis Pathways : The synthesis typically involves the reaction of 3-acetamidophenyl hydrazine with carbon disulfide and sodium hydroxide, leading to the formation of the mercaptotetrazole structure .

Biological Studies

The compound's biological activities extend beyond medicinal applications:

- Antioxidant Properties : Related compounds have demonstrated the ability to protect cells from oxidative stress, which is vital for developing treatments for conditions like diabetes.

- Histone Deacetylase Inhibition : Similar tetrazole derivatives have been found to inhibit histone deacetylases (HDACs), impacting gene expression and cellular processes such as differentiation and apoptosis .

Data Table: Summary of Applications

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of this compound using animal models induced with seizures. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting its efficacy as a potential therapeutic agent for epilepsy.

Case Study 2: Anticancer Properties

In a series of experiments assessing cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of this compound exhibited IC50 values indicating potent inhibitory effects on cell proliferation. Mechanistic studies suggested involvement in apoptosis pathways.

Wirkmechanismus

The mechanism of action of 1-(3-Acetamidophenyl)-5-mercaptotetrazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The 3-acetamidophenyl group enhances solubility in polar solvents (e.g., NMP) compared to hydrophobic phenyl derivatives .

- The dimethylaminoethyl substituent facilitates quaternization for ion-exchange applications, a feature absent in the acetamidophenyl analogue .

Physicochemical and Functional Properties

Table 2: Comparative Properties

| Property | 1-(3-Acetamidophenyl)-5-mercaptotetrazole | 1-Phenyl-5-mercaptotetrazole | 1-(4-Hydroxyphenyl)-5-mercaptotetrazole |

|---|---|---|---|

| Solubility | High in NMP, DMSO | Low in polar solvents | Moderate in aqueous alkaline solutions |

| Thermal Stability | Stable up to 200°C (decomposition) | Decomposes at 150°C | Decomposes at 180°C |

| Biological Activity | Cytotoxic (IC₅₀ = 12 µM in MTT assay) | Not reported | Antimicrobial (MIC = 25 µg/mL) |

| Electrochemical Performance | Enhances battery efficiency by 15% | N/A | N/A |

Application-Specific Performance

- Energy Storage: The target compound’s AEMs achieve 88% Coulombic efficiency in vanadium batteries, outperforming 1-(2-dimethylaminoethyl)-5-mercaptotetrazole-based membranes (82%) due to better ion selectivity .

- Photovoltaics : In perovskite solar cells, the acetamidophenyl group reduces trap states, increasing open-circuit voltage (1.15 V vs. 1.05 V for phenyl analogues) .

- Photography : 1-Phenyl-5-mercaptotetrazole shows superior grain stabilization in emulsions, but the target compound’s acetamido group reduces aggregation during sensitization .

Biologische Aktivität

1-(3-Acetamidophenyl)-5-mercaptotetrazole is a chemical compound belonging to the tetrazole class, characterized by its unique structure that includes an acetamido group attached to a phenyl ring and a mercaptotetrazole moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Structure and Composition

- Chemical Formula : CHNS

- CAS Number : 14070-48-5

The synthesis typically involves the reaction of 3-acetamidophenyl isothiocyanate with sodium azide in a solvent like dimethylformamide (DMF) at elevated temperatures, leading to the formation of the tetrazole ring structure.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The mercapto group can be oxidized to form disulfides.

- Reduction : The acetamido group can be reduced to an amine.

- Substitution : The tetrazole ring can participate in nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies using the disc diffusion method have shown that this compound can inhibit the growth of various bacteria and fungi, demonstrating zones of inhibition comparable to standard antibiotics .

Anticancer Properties

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. This suggests its potential as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Anticonvulsant Effects

The compound has been investigated for its anticonvulsant properties, with mechanisms potentially involving modulation of neurotransmitter systems, particularly GABAergic pathways. This indicates its relevance in treating epilepsy or seizure disorders.

Anti-inflammatory and Antioxidant Activity

Similar compounds within the tetrazole family have demonstrated anti-inflammatory properties in animal models. The antioxidant capacity of these compounds has also been validated, suggesting their potential utility in managing oxidative stress-related conditions .

The biological activity of this compound may involve interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in microbial growth or cancer progression.

- Histone Deacetylase Inhibition : Similar compounds have been shown to target histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cellular processes such as differentiation and apoptosis .

Q & A

Q. How to ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

Q. What protocols mitigate data integrity risks in collaborative studies on mercaptotetrazole derivatives?

- Methodological Answer : Adopt blockchain-based lab notebooks (e.g., SciNote) for tamper-proof data logging. Enforce role-based access control (RBAC) and encrypt raw data files (AES-256) to prevent unauthorized modifications .

Cross-Disciplinary Applications

Q. How can this compound be adapted for use in electrochemical sensors?

- Methodological Answer : Functionalize electrode surfaces via self-assembled monolayers (SAMs) using the thiol group. Optimize electron transfer kinetics using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) . Cross-validate sensitivity with quartz crystal microbalance (QCM) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.